![molecular formula C17H18N6O2S B2707363 1-morpholino-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone CAS No. 863459-08-9](/img/structure/B2707363.png)
1-morpholino-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “1-morpholino-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone” is a derivative of pyrimidine, a type of heterocyclic compound . Pyrimidines and their derivatives are known to exhibit significant biological activity and are versatile objects for chemical modification . They are represented by a great number of medicines, such as sedative (barbiturates), antiviral (idoxuridine, tenofovir, penciclovir), antimetabolitic (raltitrexed), diuretic (triamterene) .
Synthesis Analysis
The synthesis of thioxopyrimidines and their condensed analogs with exocyclic sulfur atom are often based on [3+3], [4+2], [5+1] cyclization processes or domino reactions . In many cases, methods of synthesis of such heterocyclic systems are limited to direct interaction of various 2-halo derivatives with sulfur-containing reagents .Chemical Reactions Analysis
The known methods for synthesis of thioxopyrimidines and their condensed analogs with exocyclic sulfur atom are summarized and discussed. The most popular approaches are based on [3+3], [4+2], [5+1] cyclization processes or domino reactions .Scientific Research Applications
Antitumor Applications
A study by Muhammad et al. (2017) explored the antitumor properties of new morpholinylchalcones, leading to the synthesis of 7-morpholino-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-ones. These compounds were evaluated for in vitro activity against human lung cancer (A-549) and human hepatocellular carcinoma (HepG-2) cell lines. The results indicated promising activities, particularly compounds 8, 4e, and 7b against the A-549 cell line, with IC50 values ranging from 2.78 to 5.70 μg/mL. Compound 7b also showed notable activity against HepG-2 cell lines (IC50 = 3.54 μg/mL) (Muhammad et al., 2017).
Antimicrobial Applications
Prajapati et al. (2014) synthesized novel triazolo[1,5-a]pyrimidine derivatives from biologically active morpholinone amine, showcasing potential as antimicrobial agents. These compounds were tested against various bacterial and fungal strains, including Escherichia coli and Staphylococcus aureus. The study found that compounds 4f, 4g, and 4i exhibited significant activity against bacterial species, while compounds 4c, 4d, 4g, 4i, and 4j showed notable activity against fungal strains (Prajapati et al., 2014).
Anti-HIV and Anti-HBV Properties
El‐Barbary et al. (2004) focused on the synthesis of new 4-amino-1,2,4-triazole derivatives, including [1,2,4]triazolo[3,4-b][1,3,4]thiadiazolylisoindole-1,3-dione, as potential anti-HIV and anti-HBV agents. The study highlighted the synthesis and potential pharmacological applications of these compounds, indicating a direction for further research in the treatment of these viral infections (El‐Barbary et al., 2004).
Anti-inflammatory Activity
Helal et al. (2015) investigated the anti-inflammatory activity of novel thiophene derivatives synthesized from 1-(4-morpholinophenyl)ethanone. The study evaluated these compounds in albino rats for their ability to inhibit carrageenan-induced paw edema. Results indicated that most of the tested compounds showed moderate to good activity, comparable to the standard drug indomethacin. Notably, a compound with an additional morpholine ring beside the thiophene ring was found to inhibit paw edema more effectively than indomethacin at all studied time scales, suggesting it as a promising compound for further modification and development as an anti-inflammatory agent (Helal et al., 2015).
Future Directions
Mechanism of Action
Triazolopyrimidines
are a class of compounds that have been found to possess diverse biological activities, such as antioxidant, radioprotective, analgesic, anti-inflammatory, antihypertensive, anxiolytic, anamnestic, anticonvulsant, antimicrobial, fungicidal, herbicidal, antiviral, and anticancer . They are represented by a great number of medicines, such as sedative (barbiturates), antiviral (idoxuridine, tenofovir, penciclovir), antimetabolitic (raltitrexed), diuretic (triamterene) .
Thioethanones
, on the other hand, are sulfur-containing compounds. The introduction of a thiol group may influence oxidative processes in the organism .
Biochemical Analysis
Biochemical Properties
Based on its structure, it is likely to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions could be influenced by the compound’s triazolo[4,5-d]pyrimidin-7-yl and morpholino groups .
Cellular Effects
It has been suggested that the compound may influence cell function by interacting with various cellular pathways . For instance, it may impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
2-[3-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-1-morpholin-4-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6O2S/c1-12-2-4-13(5-3-12)23-16-15(20-21-23)17(19-11-18-16)26-10-14(24)22-6-8-25-9-7-22/h2-5,11H,6-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAJRSDXTFBJJPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C(=NC=N3)SCC(=O)N4CCOCC4)N=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
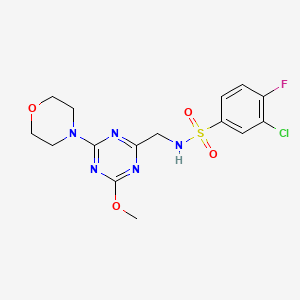
![(3Z)-3-[(1,3-benzodioxol-5-ylamino)methylene]-1-benzyl-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2707283.png)
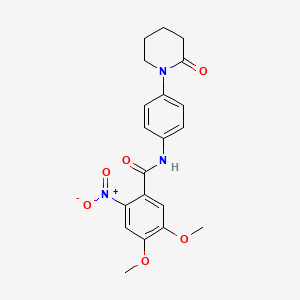

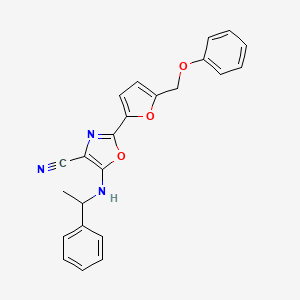
![6-methyl-2-(2-oxo-2H-chromene-3-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2707292.png)

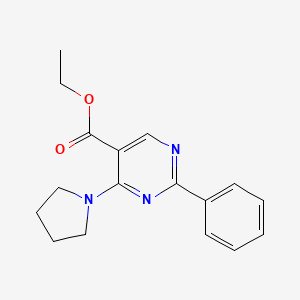
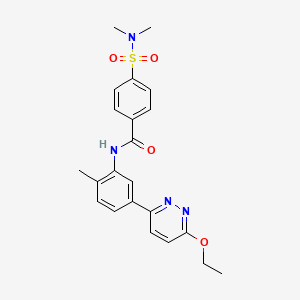
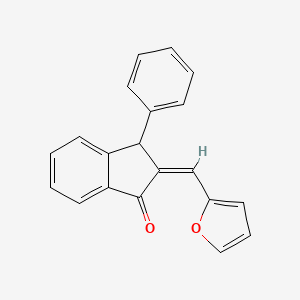
![4-(methylthio)-N-(m-tolyl)benzo[d]thiazol-2-amine](/img/structure/B2707297.png)
![3-[(3-Methoxynaphthalene-2-carbonyl)amino]-1-benzofuran-2-carboxamide](/img/structure/B2707299.png)
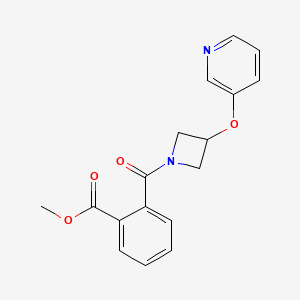
![2-cyclohexyl-N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2707304.png)
